H-9 dihydrochloride

Kinase Inhibition cGMP Signaling Selectivity Profiling

Researchers often face erroneous target validation when H-series inhibitors are used interchangeably. H-9 dihydrochloride solves this with a uniquely defined selectivity profile, making it the most potent PKG inhibitor in its class. - PKG Inhibition: Ki = 0.87 µM, superior to H-7 or H-8 for cyclic nucleotide-dependent kinase studies. - Affinity Matrix Use: Can be immobilized on Sepharose for purification of PKC, PKA, and PKG to near homogeneity. - In Vivo Utility: Demonstrates functional CNS activity without the overt cytotoxicity of staurosporine.

Molecular Formula C11H15Cl2N3O2S
Molecular Weight 324.2 g/mol
Cat. No. B044239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-9 dihydrochloride
SynonymsN-(2-aminoethyl)isoquinoline-5-sulfonamide dihydrochloride
Molecular FormulaC11H15Cl2N3O2S
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl
InChIInChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H
InChIKeyHBLCYSFLYMHCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

H-9 dihydrochloride: Kinase Inhibition Profile and Core Characteristics


H-9 dihydrochloride (N-(2-aminoethyl)-5-isoquinolinesulfonamide dihydrochloride) is an isoquinolinesulfonamide-based, cell-permeable, and ATP-competitive protein kinase inhibitor [1]. It is characterized as a broad-spectrum kinase inhibitor with a distinct potency profile against several serine/threonine kinases, most notably protein kinase G (PKG, Ki = 0.87-0.9 µM) and protein kinase A (PKA, Ki = 1.9 µM), while exhibiting lower affinity for protein kinase C (PKC, Ki = 18 µM) and Ca2+/calmodulin-dependent kinase II (CaMK II, Ki = 60 µM) .

Why H-9 Cannot Be Substituted with Other Isoquinolinesulfonamides


The isoquinolinesulfonamide class contains several structurally related inhibitors (e.g., H-7, H-8, H-89) that are often mistakenly considered interchangeable. However, small structural modifications among these compounds lead to dramatic shifts in kinase selectivity and potency [1]. For instance, while H-9 is one of the most potent inhibitors of PKG in its class, H-89 is a highly potent and selective PKA inhibitor, and H-7 is a more potent PKC inhibitor. This differential inhibition profile means that substituting one for another in an experimental protocol can lead to the inhibition of a completely different set of targets, thereby producing non-overlapping biological effects and erroneous conclusions regarding the role of specific kinases in a given pathway [1]. Therefore, selection based on a compound's specific, quantifiable kinase inhibition profile is critical for experimental validity and reproducibility.

Quantitative Evidence for Selecting H-9 Over Its Analogs


Potent PKG Inhibition Versus H-7 and H-8

Among the early isoquinolinesulfonamide inhibitors, H-9 demonstrates the highest potency for PKG. Its Ki value for PKG is 0.87-0.9 µM, making it approximately 1.5 to 6-fold more potent than its close analogs H-8 and H-7, respectively, while also being 20-fold more potent against PKG than it is against PKC [1].

Kinase Inhibition cGMP Signaling Selectivity Profiling

Kinase Selectivity Profile Compared to H-89

H-9 exhibits a distinct kinase inhibition profile compared to the widely used PKA inhibitor H-89. While H-9 is a relatively potent inhibitor of PKG (Ki ~0.9 µM) and has a 20-fold lower affinity for PKC (Ki = 18 µM), H-89 is a potent PKA inhibitor (IC50 = 48 nM) with a much larger selectivity window (>600-fold) over PKC (IC50 = 31.7 µM) [1][2]. This difference is critical: H-89 is designed for experiments requiring specific PKA blockade, whereas H-9 provides more balanced inhibition of cyclic nucleotide-dependent kinases, particularly PKG.

PKA PKC PKG Selectivity H-89

High-Affinity Ligand for Kinase Purification

Unlike its close analogs H-7 and H-8, H-9 has been successfully immobilized onto Sepharose beads (H-9-Sepharose) and used as a high-affinity ligand for the chromatographic purification of protein kinase C and cyclic nucleotide-dependent protein kinases [1]. This application enabled a 960-fold purification of PKC from rabbit brain in a single-step procedure, demonstrating H-9's strong, specific, and reversible binding properties to its kinase targets [1]. This utility as an affinity reagent is a unique differentiating feature not commonly reported for other members of the H-series.

Affinity Chromatography Protein Purification PKC Methodology

In Vivo Anticonvulsant Activity and Favorable Toxicity Profile

In a rat model of picrotoxin-induced seizures, microinfusion of H-9 dihydrochloride (100 µM) demonstrated a clear functional effect in the central nervous system. The compound enabled 50% of treated rats to completely avoid seizures, and it dramatically decreased both the average number and duration of seizures in the remaining animals . This contrasts with the potent kinase inhibitor staurosporine, which is known to induce apoptosis in neuronal cultures, a phenotype that can be attenuated by H-9 itself [1]. This suggests a functional and potentially less cytotoxic in vivo profile for H-9 compared to broader or more potent pan-kinase inhibitors like staurosporine.

In Vivo Pharmacology Anticonvulsant Neuroprotection Toxicity

Defined Application Scenarios for H-9 dihydrochloride


Investigating cGMP/PKG-Dependent Signaling

Use H-9 dihydrochloride when the primary experimental goal is to inhibit protein kinase G (PKG) with a tool compound from the isoquinolinesulfonamide class. H-9 is the most potent PKG inhibitor in this class (Ki = 0.87-0.9 µM) [1], providing superior target engagement over analogs like H-7 or H-8. This is critical for studies on vascular smooth muscle relaxation, platelet aggregation, or neuronal signaling where PKG plays a central role.

Affinity Purification of PKC and Cyclic Nucleotide-Dependent Kinases

Employ H-9 as an affinity ligand for chromatography. Unlike other H-series inhibitors, H-9 can be immobilized on Sepharose to create a highly specific affinity matrix (H-9-Sepharose) capable of purifying PKC, PKA, and PKG to near homogeneity [1]. This application is essential for laboratories preparing purified kinases for structural biology, drug screening, or detailed biochemical characterization.

In Vivo CNS Studies Requiring a Favorable Neurotoxicity Profile

Utilize H-9 in in vivo models, particularly those involving the central nervous system, where a functional outcome has been demonstrated (e.g., anticonvulsant activity) without the overt cytotoxicity associated with other potent kinase inhibitors like staurosporine [1][2]. This makes H-9 a more suitable tool for dissecting the role of cyclic nucleotide-dependent kinases in acute physiological and behavioral processes in living animals.

Broad-Spectrum Pathway Mapping of Cyclic Nucleotide Signaling

Use H-9 as a broad-spectrum tool to simultaneously inhibit multiple downstream effectors of cyclic nucleotide signaling (PKA, PKG) with some activity against PKC [1]. This is a strategic alternative to using a cocktail of more specific inhibitors like H-89 (for PKA) and GF109203X (for PKC), as H-9 provides a well-defined, single-compound method to broadly block this signaling axis. This approach is validated for identifying which downstream pathways are involved in a given cellular response before employing more selective tools.

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